4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
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Overview
Description
4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a useful research compound. Its molecular formula is C15H15NOS2 and its molecular weight is 289.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- A study by Neukom, Aquino, and Wolfe (2011) reported a new synthesis of 1,4-benzodiazepines, a class of compounds related to the chemical . The synthesis involved a Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives, suggesting potential methods for synthesizing related compounds (Joshua D. Neukom, Alvin S. Aquino, & J. Wolfe, 2011).
Catalysis and Reaction Mechanisms
- A 2015 study by Jumde et al. described a one-pot ruthenium-catalyzed reaction for preparing tetrahydro-1H-1,4-benzodiazepines. This indicates the potential use of catalysts in synthesizing benzodiazepine derivatives, which could be relevant to the synthesis of 4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (V. R. Jumde, E. Cini, A. Porcheddu, & M. Taddei, 2015).
Novel Compound Synthesis
- Levai and colleagues (2007) synthesized new compounds by reacting certain propen-1-ones with 2-aminothiophenol. Their approach provides insights into the synthesis of thiazepine-based compounds, which could be applicable to the chemical (A. Levai, J. Jekő, T. Gondos, A. Simon, & G. Tóth, 2007).
Potential Biological Applications
- The 1998 study by Chimirri et al. focused on synthesizing 2,3-benzodiazepin-4-ones with anticonvulsant properties, acting as AMPA receptor antagonists. This research indicates the potential therapeutic applications of benzodiazepine derivatives in neurological conditions (A. Chimirri, G. De Sarro, A. De Sarro, R. Gitto, S. Quartarone, M. Zappalà, A. Constanti, & V. Libri, 1998).
Chemical Properties and Reactivity
- Bates and Li (2002) explored the reductive cyclization-rearrangement of nitroarenyl ketones, a process that could inform the synthesis or modification of thiazepine-based compounds like the one (D. K. Bates & Kexue Li, 2002).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with diverse neurological receptors .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and extensively metabolized, with the main metabolites lacking significant pharmacological activity .
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties .
Action Environment
Similar compounds have been shown to be stable under various conditions .
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-11-4-2-3-5-12(11)10-16-7-9-19-15-13(14(16)17)6-8-18-15/h2-6,8H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVLMVWXXSUQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCSC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.